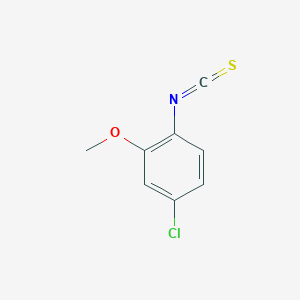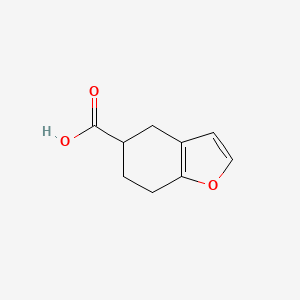
(2,6-Diisopropylphenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Diisopropylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C12H21ClN2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,6-diisopropylphenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diisopropylphenyl)hydrazine hydrochloride typically involves the reaction of 2,6-diisopropylaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Diisopropylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
(2,6-Diisopropylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism of action of (2,6-Diisopropylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Hydrazine: A simple hydrazine derivative with similar reactivity but lacking the 2,6-diisopropylphenyl group.
Phenylhydrazine: Another hydrazine derivative with a phenyl group instead of the 2,6-diisopropylphenyl group.
2,6-Diisopropylphenylhydrazone: A related compound where the hydrazine moiety is replaced with a hydrazone group
Uniqueness: (2,6-Diisopropylphenyl)hydrazine hydrochloride is unique due to the presence of the bulky 2,6-diisopropylphenyl group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H21ClN2 |
|---|---|
Peso molecular |
228.76 g/mol |
Nombre IUPAC |
[2,6-di(propan-2-yl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-8(2)10-6-5-7-11(9(3)4)12(10)14-13;/h5-9,14H,13H2,1-4H3;1H |
Clave InChI |
ZAETWSNEVIIXPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)
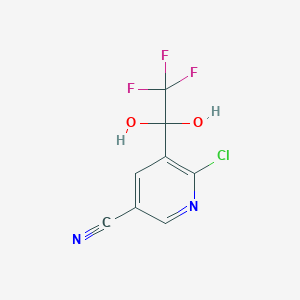
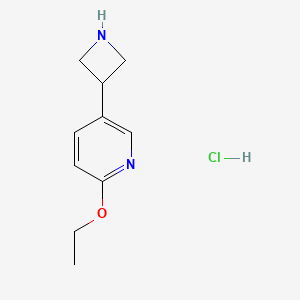
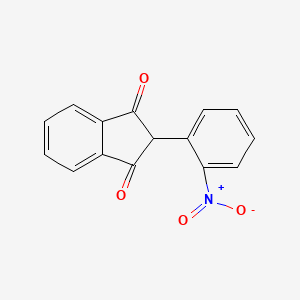


![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
